1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Agrochemical Discovery Building Block Selection

Differentiated heterocyclic building block: N1-isopropyl and 3,5-dimethyl substitution on pyrazole-4-carboxylic acid core. Free –COOH (pKa=3.77) enables direct activation with HATU/EDC/HOBt for amide library synthesis—no ester saponification required. Substitution pattern is non-trivial; minor variations (e.g., phenyl vs. isopropyl at N1, or ester vs. acid) produce orders-of-magnitude differences in biological target engagement (PDE4 data). Compact, hydrophobic scaffold optimized for SAR programs targeting enzymes with hydrophobic pockets. ≥95% purity. Ships ambient—no hazmat.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1007542-01-9
Cat. No. B1276510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
CAS1007542-01-9
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)C)C(=O)O
InChIInChI=1S/C9H14N2O2/c1-5(2)11-7(4)8(9(12)13)6(3)10-11/h5H,1-4H3,(H,12,13)
InChIKeyYLPYLNUXWGDQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1007542-01-9) | Key Procurement Information and Class Profile


1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1007542-01-9) is a heterocyclic building block belonging to the pyrazole-4-carboxylic acid class, characterized by a pyrazole core with methyl groups at positions 3 and 5, an isopropyl group at N1, and a carboxylic acid moiety at position 4 . Its molecular formula is C9H14N2O2, with a molecular weight of 182.22 g/mol . The compound is typically supplied as a research chemical with purities ≥95% for use as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs [1].

Why 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1007542-01-9) Cannot Be Freely Substituted with Other Pyrazole-4-carboxylic Acid Analogs


Substitution of this compound with other pyrazole-4-carboxylic acid derivatives is non-trivial due to the specific N1-isopropyl and 3,5-dimethyl substitution pattern, which governs both physicochemical properties and downstream synthetic utility. The presence of the carboxylic acid group distinguishes it from non-carboxylated analogs such as 1-isopropyl-3,5-dimethyl-1H-pyrazole (CAS 79168-93-7), fundamentally altering solubility, pKa, and the available reaction pathways for amide coupling or esterification . Within the broader class of pyrazole-4-carboxylic acid derivatives, even minor variations in N1-substitution (e.g., phenyl vs. isopropyl) or ester vs. acid functional group status produce orders-of-magnitude differences in biological target engagement, as demonstrated by PDE4 inhibition data for related analogs [1]. Therefore, selection of this specific building block must be justified by its distinct substitution pattern rather than assumed class interchangeability.

Quantitative Differentiation Evidence for 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1007542-01-9) vs. Key Comparators


Carboxylic Acid vs. Non-Carboxylated Analog: Physicochemical Property Differentiation

The target compound (CAS 1007542-01-9) differs fundamentally from its closest structural analog, 1-isopropyl-3,5-dimethyl-1H-pyrazole (CAS 79168-93-7), by the presence of a carboxylic acid group at the 4-position. This substitution confers a distinct pKa value of 3.77 ± 0.10 (predicted) for the target compound , compared to a predicted pKa of 3.34 ± 0.10 for the non-carboxylated analog . The acid moiety enables direct participation in amide coupling and esterification reactions that are inaccessible to the non-carboxylated pyrazole, making the target compound a versatile late-stage diversification handle.

Medicinal Chemistry Agrochemical Discovery Building Block Selection

N1-Isopropyl vs. N1-Phenyl Substitution: Class-Level Inference from PDE4 SAR

Within the pyrazole-4-carboxylate class, N1-substitution profoundly influences target potency. An ethyl ester analog bearing an N1-(2-chlorophenyl) group (PD007223, CAS 849416-72-4) exhibits an IC50 of 0.019 µM against cAMP-specific 3',5'-cAMP phosphodiesterase 4 (PDE4) [1]. In contrast, the unsubstituted N1-H pyrazole-4-carboxylic acid (BDBM14778) shows an IC50 of 2.00E+5 nM (200 µM) against PDE4B/D, representing a >10,000-fold potency difference [2]. While direct PDE4 data for the target compound are not available, this SAR trend demonstrates that the N1-isopropyl group of the target compound confers a distinct hydrophobic and steric profile compared to both N1-H and N1-phenyl analogs, which would be expected to yield different target engagement profiles in biological screening.

PDE4 Inhibition Inflammation CNS Disorders

Carboxylic Acid vs. Ethyl Ester: Impact on Reactivity and Physicochemical Profile

The target compound (free carboxylic acid) differs from its ester analogs in both synthetic utility and physicochemical properties. While no direct ester analog of this exact substitution pattern was identified in available data, class-level analysis of pyrazole-4-carboxylates demonstrates that the free acid form enables direct amide bond formation without the saponification step required for esters. The target compound's predicted water solubility is 3432 mg/L (EPA T.E.S.T.) to 1535 mg/L (EPI Suite) [1], whereas ester analogs in this class typically exhibit substantially lower aqueous solubility and higher logP values (e.g., cLogP = 3.32 for ethyl ester PD007223) [2]. The acid form also provides a hydrogen bond donor (1 donor) not present in ester derivatives, altering both solubility and potential target interactions.

Synthetic Methodology Amide Coupling Prodrug Design

Optimal Application Scenarios for 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1007542-01-9) Based on Evidence


Medicinal Chemistry: Late-Stage Diversification via Amide Coupling

This compound serves as an optimal carboxylic acid building block for constructing amide libraries via direct coupling with amines. The free –COOH group (pKa = 3.77) enables activation with standard coupling reagents (e.g., HATU, EDC/HOBt) without requiring prior ester saponification. The N1-isopropyl and 3,5-dimethyl substitution pattern provides a compact, hydrophobic scaffold suitable for exploring SAR around pyrazole-based inhibitors, as supported by the class-level observation that N1-substitution dramatically alters biological activity . This is particularly relevant for programs targeting enzymes with hydrophobic binding pockets where the isopropyl group may confer advantageous steric and lipophilic properties distinct from phenyl or H substituents.

Agrochemical Discovery: Synthesis of Pyrazole-4-carboxamide Fungicides or Herbicides

The pyrazole-4-carboxylic acid scaffold is a known pharmacophore in agrochemical active ingredients, particularly in carboxamide fungicides . The target compound's 3,5-dimethyl substitution pattern aligns with structural motifs found in systemic fungicide analogs, while the N1-isopropyl group offers a distinct alkyl substitution not present in commercialized pyrazole carboxamides. The carboxylic acid handle permits straightforward conversion to diverse carboxamide derivatives for screening against fungal or weed targets. The predicted water solubility range of 1535-3432 mg/L supports handling in aqueous reaction media and may contribute to favorable environmental fate properties in early-stage agrochemical candidates.

Building Block Procurement for Parallel Synthesis and Library Production

This compound is commercially available from multiple suppliers at purities of ≥95%, with quantities ranging from 100 mg to 10 g . Its combination of a carboxylic acid handle, stable heterocyclic core, and defined substitution pattern makes it suitable for inclusion in focused screening libraries. The MDL number (MFCD06260701) and established CAS registry facilitate consistent procurement and regulatory documentation. The compound is classified as an irritant [1], requiring standard laboratory PPE but no specialized hazardous material shipping restrictions, simplifying logistics for multi-site collaborative programs.

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